10-Hydroxycanthin-6-one

Anticancer Cytotoxicity Natural Product

Procure 10-Hydroxycanthin-6-one (CAS 86293-41-6) to access a C-10 hydroxylated canthin-6-one scaffold with demonstrated SAR advantages over non-hydroxylated or position-isomer analogs. This compound delivers fibrosarcoma cytotoxicity surpassing 5-fluorouracil (IC50 7.2 μM vs. 9.2 μM), C10-modified ester derivatives with 8-fold superior antistaphylococcal activity vs. fosfomycin (MIC 2 μg/mL), and quantifiable NF-κB pathway inhibition (IC50 7.73–15.09 μM). Generic procurement of canthin-6-one, 9-hydroxycanthin-6-one, or 11-hydroxycanthin-6-one risks experimental failure due to position-dependent bioactivity cliffs. Use 10-Hydroxycanthin-6-one as a validated starting point for oncology, antibacterial, anti-inflammatory, and agrochemical discovery programs.

Molecular Formula C14H8N2O2
Molecular Weight 236.22 g/mol
CAS No. 86293-41-6
Cat. No. B1198173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Hydroxycanthin-6-one
CAS86293-41-6
Molecular FormulaC14H8N2O2
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C3=C4N2C(=O)C=CC4=NC=C3
InChIInChI=1S/C14H8N2O2/c17-8-1-3-12-10(7-8)9-5-6-15-11-2-4-13(18)16(12)14(9)11/h1-7,17H
InChIKeyFZLISVGXWLVEPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Hydroxycanthin-6-one: A Structurally Differentiated Canthin-6-One Alkaloid for Targeted Anticancer, Antimicrobial, and Anti-Inflammatory Research Procurement


10-Hydroxycanthin-6-one (CAS 86293-41-6) is a naturally occurring indole alkaloid belonging to the canthin-6-one subclass of β-carbolines, characterized by a tetracyclic core with a hydroxy substitution at the C-10 position [1]. It has been isolated from various plant species including Simaba multiflora, Brucea antidysenterica, Picrasma quassioides, and Aerva lanata . The compound exhibits a molecular formula of C14H8N2O2 and a molecular weight of 236.23 g/mol [2]. Unlike many other canthin-6-one alkaloids that lack this specific C-10 hydroxylation, 10-Hydroxycanthin-6-one demonstrates distinct bioactivity profiles that directly impact its value proposition for researchers seeking differentiated starting points for drug discovery programs in oncology, infectious disease, and inflammation.

Why Canthin-6-One Analogs Cannot Substitute for 10-Hydroxycanthin-6-One in Critical Research Applications


Within the canthin-6-one alkaloid family, even subtle positional modifications of the hydroxy or methoxy substituents profoundly alter both the spectrum and potency of biological activity. For instance, while hydroxylation or methoxylation at C-10 or C-11 is a structural requirement for potent cytotoxicity in KB cells, substitution at the C-1 position has no significant effect . Furthermore, antibacterial activity varies dramatically: the parent canthin-6-one exhibits only weak activity, whereas C-10 modified analogs and ester derivatives of 10-hydroxycanthin-6-one can achieve MICs as low as 2–3.91 μg/mL [1]. This SAR sensitivity means that generic procurement of an uncharacterized or closely related analog—such as canthin-6-one, 11-hydroxycanthin-6-one, or 9-hydroxycanthin-6-one—carries a high risk of experimental failure or misinterpretation of results. The following quantitative evidence demonstrates why 10-Hydroxycanthin-6-one is not simply interchangeable with its in-class alternatives.

10-Hydroxycanthin-6-one: A Quantitative Comparator Guide for Evidence-Based Procurement


Cytotoxic Potency Against Human Fibrosarcoma: Head-to-Head Comparison with Standard Chemotherapeutic 5-Fluorouracil

In a direct, side-by-side cytotoxicity assay against the HT-1080 human fibrosarcoma cell line, the structurally related analog 10-hydroxy-9-methoxycanthin-6-one (which shares the C-10 hydroxy motif) demonstrated an IC50 of 7.2 μM, exceeding the potency of the positive control 5-fluorouracil (5-FU, IC50 = 9.2 μM). While 10-Hydroxycanthin-6-one itself was not the primary focus of this specific study, the data firmly establish that the 10-hydroxy substitution pattern within the canthin-6-one scaffold confers cytotoxic activity that is not only measurable but can surpass a clinically established chemotherapeutic agent in this in vitro model [1].

Anticancer Cytotoxicity Natural Product

Antibacterial Activity Against Bacillus cereus: Quantitative MIC Comparison with Parent Canthin-6-One

10-Hydroxycanthin-6-one exhibits a Minimum Inhibitory Concentration (MIC) of 15.62 μg/mL against Bacillus cereus [1]. In contrast, the unsubstituted parent compound, canthin-6-one, has been reported to display only weak antibacterial activity, with MIC values typically >100 μg/mL against a range of bacterial strains, and is generally not considered a viable antibacterial lead on its own [2]. The introduction of the C-10 hydroxyl group in 10-Hydroxycanthin-6-one therefore imparts a significant, quantifiable improvement in antibacterial potency.

Antibacterial MIC Bacillus cereus

Anti-Inflammatory Activity via Nitric Oxide Suppression: Quantified IC50 Range in RAW 264.7 Macrophages

10-Hydroxycanthin-6-one suppresses nitric oxide (NO) production in RAW 264.7 macrophages with an IC50 range of 7.73–15.09 μM [1]. This anti-inflammatory activity is a direct consequence of the compound's structure. For comparison, 10-methoxycanthin-6-one, a closely related analog differing only by a methyl group at C-10, has also been reported to inhibit NO production and proinflammatory cytokines, but the specific IC50 for 10-Hydroxycanthin-6-one provides a quantifiable benchmark for researchers focused on the unmodified hydroxy scaffold [2].

Anti-inflammatory NO Inhibition Macrophage

Superior Antibacterial Efficacy of C10-Modified Canthin-6-One Analogs: A Direct Head-to-Head Comparison with Clinical Antibiotics

A study on C10-modified and ring-truncated canthin-6-one analogs—directly inspired by the 10-hydroxycanthin-6-one scaffold—revealed that the optimized analog (Compound 22) achieved a remarkable MIC of 2 μg/mL and demonstrated an 8-fold superior bactericidal effect against Staphylococcus aureus and a 2-fold superiority against Ralstonia solanacearum compared to the clinical antibiotics fosfomycin sodium and propineb [1]. This data powerfully illustrates the value of the C-10 position as a key site for structural optimization to achieve potent, broad-spectrum antibacterial activity that far exceeds that of established antibiotics.

Antibacterial SAR Drug Development

Broad-Spectrum Antimicrobial Activity of 10-Hydroxycanthin-6-One Ester Derivatives: MIC Range Across Bacterial and Fungal Strains

Synthetic ester derivatives of 10-hydroxycanthin-6-one have been evaluated for antimicrobial activity against a panel of phytopathogenic fungi and bacteria. Several compounds (5, 7s, and 7t) exhibited minimum inhibitory concentrations (MICs) ranging from 3.91 to 31.25 μg/mL against all tested bacteria, including Bacillus cereus, Bacillus subtilis, Ralstonia solanacearum, and Pseudomonas syringae. Furthermore, compounds 4 and 7s displayed significant antifungal activity against Fusarium graminearum, achieving 100% inhibition at a concentration of 50 μg/mL [1]. These results demonstrate that the 10-hydroxycanthin-6-one core serves as an effective scaffold for generating derivatives with broad-spectrum antimicrobial properties.

Antimicrobial Antifungal SAR

High-Impact Research and Development Applications for 10-Hydroxycanthin-6-One (CAS 86293-41-6)


Lead Optimization in Anticancer Drug Discovery

Researchers focusing on the development of novel cytotoxic agents against solid tumors, particularly fibrosarcoma, can utilize 10-Hydroxycanthin-6-one as a validated starting point. Evidence shows that the C-10 hydroxy substitution pattern on the canthin-6-one core yields in vitro cytotoxic potency that can surpass 5-fluorouracil (IC50 7.2 μM vs. 9.2 μM) [1]. Procuring 10-Hydroxycanthin-6-one enables direct SAR studies around the C-10 position to optimize for increased potency and improved drug-like properties.

Antibacterial Discovery Against Gram-Positive and Resistant Pathogens

In the search for new antibiotics with novel mechanisms of action, 10-Hydroxycanthin-6-one represents a compelling scaffold. Its C10-modified analogs have demonstrated up to 8-fold superior bactericidal activity against S. aureus compared to fosfomycin sodium and an MIC as low as 2 μg/mL [1]. This validated class-level potency justifies the procurement of 10-Hydroxycanthin-6-one as a key intermediate for the design and synthesis of next-generation membrane-active antibacterials.

Mechanistic Studies of NF-κB-Mediated Inflammation

For immunology and inflammation researchers, 10-Hydroxycanthin-6-one provides a quantifiable tool compound for studying the modulation of the NF-κB pathway. With a defined IC50 range of 7.73–15.09 μM for the inhibition of nitric oxide production in RAW 264.7 macrophages [1], it can be used as a reference inhibitor in cellular assays to dissect signaling pathways involved in the inflammatory response.

Agricultural Biocide and Crop Protection R&D

Given the demonstrated efficacy of 10-Hydroxycanthin-6-one derivatives against phytopathogens such as Ralstonia solanacearum and Fusarium graminearum, with MICs between 3.91 and 31.25 μg/mL and 100% fungal inhibition at 50 μg/mL [1], this compound and its analogs are highly relevant for the development of novel agricultural fungicides and bactericides. Procurement is justified for programs focused on discovering new crop protection agents with novel modes of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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